molecular formula C22H22N6O3 B15073708 TAS-120 (Futibatinib)

TAS-120 (Futibatinib)

Cat. No.: B15073708
M. Wt: 418.4 g/mol
InChI Key: KEIPNCCJPRMIAX-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Futibatinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Various substitution reactions can be employed to introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Futibatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the behavior of irreversible inhibitors. In biology, it is employed to investigate the role of fibroblast growth factor receptors in cell signaling and tumor growth. In medicine, Futibatinib is being tested in clinical trials for its efficacy in treating advanced solid tumors with fibroblast growth factor receptor genetic aberrations .

Comparison with Similar Compounds

Futibatinib is unique among fibroblast growth factor receptor inhibitors due to its irreversible binding mechanism. Similar compounds include:

    Erdafitinib: A reversible fibroblast growth factor receptor inhibitor used for treating urothelial carcinoma.

    Pemigatinib: Another reversible inhibitor, primarily used for cholangiocarcinoma.

    Infigratinib: A reversible inhibitor with applications in various cancers with fibroblast growth factor receptor alterations.

Compared to these reversible inhibitors, Futibatinib has shown greater potency and a broader spectrum of antitumor activity, particularly against drug-resistant fibroblast growth factor receptor mutants .

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m1/s1

InChI Key

KEIPNCCJPRMIAX-OAHLLOKOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@@H]4CCN(C4)C(=O)C=C)OC

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.